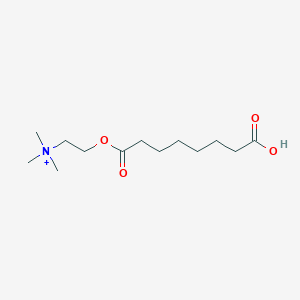
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a compound that features both difluoromethoxy and trifluoromethyl groups attached to a phenacyl bromide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a phenacyl bromide scaffold. One common method involves the reaction of a suitable phenacyl bromide precursor with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromide group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Radical reactions: The presence of trifluoromethyl groups makes it a candidate for radical reactions, which can lead to the formation of complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenacyl derivatives, while radical reactions can produce complex fluorinated compounds .
科学研究应用
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide has several scientific research applications:
作用机制
The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the difluoromethoxy group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the overall structure and functional groups.
Other fluorinated phenacyl bromides: Compounds with different fluorinated substituents on the phenacyl bromide core.
Uniqueness
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields .
属性
分子式 |
C10H6BrF5O2 |
|---|---|
分子量 |
333.05 g/mol |
IUPAC 名称 |
2-bromo-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6BrF5O2/c11-4-8(17)6-2-1-5(18-9(12)13)3-7(6)10(14,15)16/h1-3,9H,4H2 |
InChI 键 |
WPMQXAFPQUWAAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


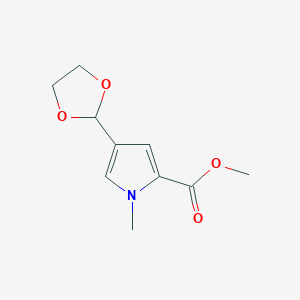
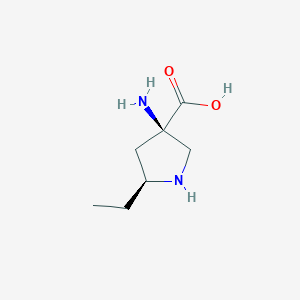

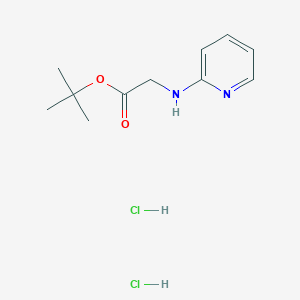

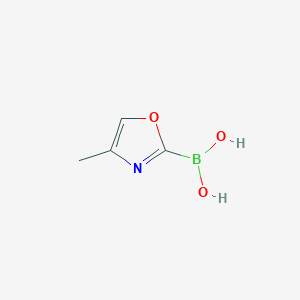
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
![4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12857470.png)
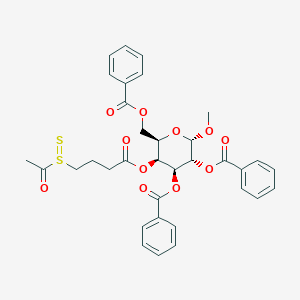
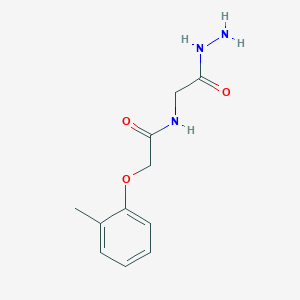
![5-((3AS,4R,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N'-((perfluorophenyl)methylene)pentanehydrazide](/img/structure/B12857489.png)
